molecular formula C20H17N5OS B586825 1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea CAS No. 142047-99-2

1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea

Cat. No.: B586825
CAS No.: 142047-99-2
M. Wt: 375.45
InChI Key: OKRSJWSBSPONJA-UHFFFAOYSA-N
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Description

1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both hydroxyphenyl and pyridinyl groups, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea typically involves the condensation of o-phenylenediamine with 5-nitrosalicaldehyde . The reaction is carried out under controlled conditions, often in the presence of a catalyst, to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyphenyl and pyridinyl groups, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea involves its interaction with molecular targets such as bacterial proteins. The compound binds to these proteins, inhibiting their function and leading to the death of bacterial cells . The exact pathways and molecular targets are still under investigation, but the compound’s ability to disrupt bacterial cell processes is a key aspect of its antimicrobial activity.

Comparison with Similar Compounds

Similar compounds to 1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea include:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

142047-99-2

Molecular Formula

C20H17N5OS

Molecular Weight

375.45

IUPAC Name

1-[(6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-[[phenyl(pyridin-2-yl)methylidene]amino]thiourea

InChI

InChI=1S/C20H17N5OS/c26-18-12-5-4-10-16(18)14-22-24-20(27)25-23-19(15-8-2-1-3-9-15)17-11-6-7-13-21-17/h1-14,22H,(H2,24,25,27)

InChI Key

OKRSJWSBSPONJA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=NNC(=S)NNC=C2C=CC=CC2=O)C3=CC=CC=N3

Synonyms

1-(phenyl-2-pyridyl)carbylidene-5-salicylidenethiocarbohydrazone

Origin of Product

United States

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